molecular formula C8H7N3O B8437818 2-Methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

2-Methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

Cat. No.: B8437818
M. Wt: 161.16 g/mol
InChI Key: DPCLVYBSMFIHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-6-9-8-7(5-12)3-2-4-11(8)10-6/h2-5H,1H3

InChI Key

DPCLVYBSMFIHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=C(C2=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (16.0 mL, 180 mmol) in dichloromethane (200 mL) was added dimethyl sulfoxide (30.0 mL, 0.420 mol) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of (2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol (23.0 g, 0.141 mmol) in dichloromethane (82 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (99.0 mL, 0.710 mol) at −78° C., and the mixture was stirred for 1 hr and warmed to room temperature. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (methanol/ethyl acetate=1/10) to give the title compound (19.0 g, yield 84%).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Three
Yield
84%

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